tert-Butyl4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its role as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is characterized by its tert-butyl ester group and a piperidine ring substituted with a hydroxy(phenyl)methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Introduction of the Hydroxy(phenyl)methyl Group: This step involves the addition of a hydroxy(phenyl)methyl group to the piperidine ring. This can be achieved through nucleophilic substitution reactions or via Grignard reagents.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate has several scientific research applications:
Biology: Employed in the study of protein-protein interactions and the development of novel therapeutic agents.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of molecules for targeted therapy.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate involves its role as a linker in PROTAC® molecules. PROTAC® molecules function by recruiting target proteins to the ubiquitin-proteasome system for degradation. The compound’s semi-flexible linker allows for optimal positioning of the target protein and the E3 ligase, facilitating the formation of a ternary complex that leads to ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
tert-Butyl4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate is unique due to its specific substitution pattern and its role as a semi-flexible linker in PROTAC® development. This compound’s structure allows for precise control over the spatial arrangement of the target protein and the E3 ligase, enhancing the efficiency of targeted protein degradation.
Properties
Molecular Formula |
C17H25NO3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl 4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-11-9-14(10-12-18)15(19)13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t15-/m1/s1 |
InChI Key |
GBCKEAHSRQIJGG-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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